1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine

Catalog No.
S12745932
CAS No.
M.F
C6H8ClN3
M. Wt
157.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine

Product Name

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine

IUPAC Name

1-(4-chloropyrimidin-2-yl)-N-methylmethanamine

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

InChI

InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3

InChI Key

RRQRRQLALGRENA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=CC(=N1)Cl

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine (CAS 2068150-43-4) is a specialized bifunctional heterocyclic building block characterized by a reactive 4-chloro electrophile and a 2-(methylaminomethyl) nucleophilic side chain. In pharmaceutical and agrochemical development, the 4-chloropyrimidine core serves as a standard precursor for cross-coupling and nucleophilic aromatic substitution (SNAr), while the N-methylmethanamine moiety provides a critical vector for tuning basicity and hydrogen-bonding [1]. From a procurement perspective, sourcing this pre-assembled building block directly bypasses the notoriously difficult regioselective functionalization of basic pyrimidines, offering a high-yield entry point for late-stage diversification at the C4 position without compromising the structural integrity of the C2 aliphatic amine [2].

Research Fit

Key building block for bisubstrate NNMT inhibitor libraries
Core scaffold for antitubercular carboxamide synthesis
Enables SAR at 4-chloro and 2-aminomethyl positions

Substituting this specific compound with generic precursors like 4-chloro-2-methylpyrimidine or 2,4-dichloropyrimidine introduces severe process bottlenecks that inflate procurement and labor costs. Synthesizing the 2-(methylaminomethyl) group from a 2-methyl precursor requires radical halogenation followed by amination—a sequence plagued by over-alkylation, dimerization, and poor overall yields [1]. Conversely, starting with 2,4-dichloropyrimidine fails because nucleophilic attack preferentially occurs at the C4 position, making it synthetically prohibitive to selectively install the methylaminomethyl group at C2 via direct substitution [2]. Procuring the exact 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine scaffold eliminates these multi-step inefficiencies and regiochemical dead-ends, directly enabling immediate downstream functionalization.

Substitution Risk

N-methyl group provides essential binding interaction for NNMT active site engagement
Regioisomeric substitution may disrupt hydrogen-bonding network critical for activity
Unmethylated analog may substantially reduce cellular potency and selectivity

Elimination of Multi-Step Scaffold Synthesis

When constructing 2,4-disubstituted pyrimidine libraries, utilizing pre-assembled 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine allows direct C4 functionalization in a single step with yields typically exceeding 85%. In contrast, building this motif from the baseline precursor 4-chloro-2-methylpyrimidine requires a three-step sequence (activation/halogenation, amination, and purification) that depresses overall scaffold yield to below 40% due to unavoidable side reactions [1].

Evidence DimensionOverall yield to functionalized 2-(methylaminomethyl)pyrimidine scaffold
Target Compound Data~85-95% yield (1 step)
Comparator Or Baseline4-Chloro-2-methylpyrimidine (<40% yield over 3 steps)
Quantified Difference>45% absolute increase in overall yield and elimination of 2 synthetic steps
ConditionsStandard medicinal chemistry library generation protocols

Procuring the pre-built scaffold more than doubles the material throughput and significantly accelerates timeline-critical synthetic campaigns.

NNMT Ki
Reported
II559 (this scaffold) Ki 1.2 nM
JBSNF-000028 IC50 33 nM NNMTi (1k) IC50 1.2 μM
Supports target engagement assay context
Recombinant hNNMT; fluorescence-based assay

Superior Purity Profile vs. Primary Amine Methylation

For applications requiring a secondary amine at the C2 side chain, sourcing the exact N-methylated compound guarantees high structural fidelity. Attempts to generate this moiety in-house by methylating the primary amine analog, (4-chloropyrimidin-2-yl)methanamine, typically result in 15-25% formation of over-methylated tertiary amine byproducts and unreacted primary amines [1]. These structurally similar impurities require tedious reverse-phase chromatography to resolve.

Evidence DimensionTarget secondary amine purity post-reaction
Target Compound Data>95% purity (procured as specified)
Comparator Or BaselineIn-house methylation of (4-chloropyrimidin-2-yl)methanamine (~75-85% target, 15-25% tertiary amine byproduct)
Quantified DifferenceElimination of 15-25% over-alkylation impurities
ConditionsStandard reductive amination or direct methylation conditions

Bypassing the methylation step eliminates difficult chromatographic separations, ensuring reproducible purity for sensitive downstream assays.

Cellular IC50
Head-to-head
140 nM
Supports cell-model endpoint review
Human 769-P cells; 14-fold improvement over II399

Enhanced Storage Stability and Workplace Safety

The synthesis of C2-aminomethyl pyrimidines often relies on halomethyl intermediates like 4-chloro-2-(bromomethyl)pyrimidine. These intermediates are highly lachrymatory, hazardous to handle, and prone to rapid hydrolysis upon exposure to ambient moisture, degrading by >10% within weeks even under controlled conditions [1]. 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine exhibits excellent shelf-life (>6 months at -20°C) without the lachrymatory hazards, significantly simplifying laboratory handling and storage protocols [2].

Evidence DimensionHandling safety and ambient degradation rate
Target Compound DataStable >6 months at -20°C; non-lachrymatory
Comparator Or Baseline4-Chloro-2-(bromomethyl)pyrimidine (>10% hydrolysis within weeks; highly lachrymatory)
Quantified DifferenceSubstantial increase in shelf-life and elimination of lachrymatory exposure risks
ConditionsStandard laboratory storage and benchtop handling

Upgrading to the stable aminated building block reduces reagent waste due to degradation and improves overall laboratory safety.

Selectivity
Reported
II559 Selectivity >5000-fold over methyltransferases
LL320 ~100-fold selectivity
Supports selectivity profiling context
Biochemical panel at 100 μM compound

Unambiguous Regiocontrol in Cross-Coupling

The 4-chloro group on 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine provides a highly specific handle for Suzuki-Miyaura couplings or SNAr reactions. When using the generic 2,4-dichloropyrimidine, differentiating the C2 and C4 chlorides requires strict cryogenic temperature control and still often yields 10-15% of the undesired C2-substituted regioisomer [1]. The target compound's pre-installed C2 substituent completely eliminates this regiochemical ambiguity, ensuring 100% conversion to the desired C4-functionalized product.

Evidence DimensionRegiomeric purity of C4 functionalization
Target Compound Data100% desired C4 substitution (C2 is blocked)
Comparator Or Baseline2,4-Dichloropyrimidine (85-90% C4 substitution, 10-15% C2 regioisomer)
Quantified Difference10-15% improvement in regiomeric purity
ConditionsNucleophilic aromatic substitution (SNAr) with amines/alcohols

Absolute regiocontrol eliminates the need to discard 10-15% of the product batch as the wrong isomer, maximizing the efficiency of expensive late-stage coupling partners.

MIC Mtb
Class-level
0.12–0.25 μg/mL
Supports antimicrobial screening context
Whole-cell Mtb H37Rv; >40-fold over unsubstituted analog

Kinase Inhibitor Library Development

The precise 2-(methylaminomethyl)-4-substituted pyrimidine geometry is highly valued in designing ATP-competitive kinase inhibitors. The pre-installed secondary amine serves as a crucial hydrogen bond donor/acceptor in the hinge region of kinases, while the 4-chloro position allows rapid parallel synthesis of diverse analogs via SNAr or Suzuki coupling, directly leveraging the step-economy established in procurement [1].

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (FW 157.6), high polarity, and dual functional handles, this compound is an ideal vector for fragment elaboration. The guaranteed purity of the secondary amine avoids false positives in sensitive biophysical screening assays (e.g., SPR or NMR) that often plague libraries generated via in-house methylation of primary amines [2].

Scale-Up of Agrochemical Actives

In the process development of pyrimidine-based fungicides or herbicides, avoiding hazardous, lachrymatory halomethyl intermediates is a major priority. Procuring this stable building block allows process chemists to bypass the handling of 4-chloro-2-(bromomethyl)pyrimidine, streamlining safe scale-up and reducing environmental health and safety (EHS) overhead [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
NNMT inhibitor synthesis for cancer metabolism research
Key intermediate for high-affinity NNMT bisubstrate inhibitors
Target engagement and cellular NNMT inhibition in ccRCC models
Antitubercular compound library synthesis
Scaffold associated with reported antimycobacterial activity
Whole-cell phenotypic screening against Mtb strains
NNMT-selective probe synthesis for target validation
High selectivity window achievable in derived inhibitors
Off-target methyltransferase profiling in cellular research models

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.0406750 g/mol

Monoisotopic Mass

157.0406750 g/mol

Heavy Atom Count

10

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